molecular formula C27H29ClN2O2 B5348737 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride

Cat. No. B5348737
M. Wt: 449.0 g/mol
InChI Key: RZGGEZHRQKDNQN-CMBBICFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride, also known as DMMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPA is a piperazine derivative that belongs to the class of N-acylpiperazines.

Scientific Research Applications

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, this compound has been found to have a potential role in the treatment of neuropathic pain. In oncology, this compound has been studied for its anti-proliferative effects on cancer cells. In psychiatry, this compound has been investigated for its potential role in the treatment of depression and anxiety disorders.

Mechanism of Action

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. This compound has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease pain sensitivity and increase pain tolerance. This compound has also been found to have anti-inflammatory effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for certain receptors. It is also relatively easy to synthesize in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential role in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride can be synthesized through a multi-step process, starting with the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride. The resultant diphenylmethyl chloride is then reacted with piperazine to form 1-(diphenylmethyl)piperazine. This compound is then reacted with 3-(2-methoxyphenyl)acrylic acid to form 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine. Finally, the hydrochloride salt of this compound is obtained by reacting this compound with hydrochloric acid.

properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2.ClH/c1-31-25-15-9-8-10-22(25)16-17-26(30)28-18-20-29(21-19-28)27(23-11-4-2-5-12-23)24-13-6-3-7-14-24;/h2-17,27H,18-21H2,1H3;1H/b17-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGEZHRQKDNQN-CMBBICFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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